1.3 log unit higher lipophilicity versus N-methyl-4-phenylpyridinium (MPP⁺)—quantitative basis for differential membrane partitioning
The 1-benzyl-4-phenylpyridinium cation exhibits a calculated LogP of 3.6894 (XLogP 4.2), compared with a LogP of 2.17810 for the N-methyl-4-phenylpyridinium cation (MPP⁺) . This represents a difference of +1.5113 log units, corresponding to an approximately 32-fold increase in octanol-water partition coefficient under comparable conditions. The higher lipophilicity of the benzyl derivative predicts stronger retention on reversed-phase chromatographic media and greater passive membrane permeability, which is relevant for applications requiring differential cellular uptake or extraction efficiency.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) of the pyridinium cation |
|---|---|
| Target Compound Data | 1-Benzyl-4-phenylpyridinium cation: LogP = 3.6894 (XLogP = 4.2) |
| Comparator Or Baseline | N-Methyl-4-phenylpyridinium cation (MPP⁺): LogP = 2.17810 |
| Quantified Difference | ΔLogP = +1.5113 (≈32× higher partition coefficient) |
| Conditions | Calculated LogP values from chemsrc.com database; Chemsrc LogP for target derived from 1-benzyl-4-phenylpyridin-1-ium (CAS 80815-18-5); Chemsrc LogP for MPP⁺ derived from N-methyl-4-phenylpyridinium (CAS 48134-75-4) |
Why This Matters
Procurement teams assessing pyridinium salts for biological partitioning or chromatographic applications can use the 32-fold lipophilicity difference as a quantitative criterion: N-benzyl-4-phenyl pyridinium tetrafluoroborate is the rational choice when higher LogP is desired, whereas MPP⁺ cannot achieve equivalent hydrophobicity without structural modification.
